molecular formula C17H21N5O3S B10994528 (E)-N-(5-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-Nalpha-(morpholin-4-ylcarbonyl)-L-phenylalaninamide

(E)-N-(5-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-Nalpha-(morpholin-4-ylcarbonyl)-L-phenylalaninamide

Cat. No.: B10994528
M. Wt: 375.4 g/mol
InChI Key: YRRJNAXBGOKZCB-AWEZNQCLSA-N
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Description

N-{(1S)-1-BENZYL-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}-4-MORPHOLINECARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzyl group, a thiadiazole ring, and a morpholine carboxamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1S)-1-BENZYL-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}-4-MORPHOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole ring, followed by the introduction of the benzyl group and the morpholine carboxamide moiety. Common reagents used in these reactions include benzyl bromide, thiourea, and morpholine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{(1S)-1-BENZYL-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}-4-MORPHOLINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium, controlled temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionsinert atmosphere, low temperature.

    Substitution: Halogens, nucleophiles; conditionssolvent choice (e.g., dichloromethane), temperature control.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{(1S)-1-BENZYL-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}-4-MORPHOLINECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{(1S)-1-BENZYL-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}-4-MORPHOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes, which are crucial for understanding its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    N-{(1S)-1-BENZYL-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}-4-MORPHOLINECARBOXAMIDE: shares similarities with other thiadiazole-containing compounds and morpholine derivatives.

    Thiadiazole Derivatives: Known for their antimicrobial and anti-inflammatory properties.

    Morpholine Derivatives: Used in pharmaceuticals and agrochemicals for their diverse biological activities.

Uniqueness

The uniqueness of N-{(1S)-1-BENZYL-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}-4-MORPHOLINECARBOXAMIDE lies in its combined structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H21N5O3S

Molecular Weight

375.4 g/mol

IUPAC Name

N-[(2S)-1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide

InChI

InChI=1S/C17H21N5O3S/c1-12-20-21-16(26-12)19-15(23)14(11-13-5-3-2-4-6-13)18-17(24)22-7-9-25-10-8-22/h2-6,14H,7-11H2,1H3,(H,18,24)(H,19,21,23)/t14-/m0/s1

InChI Key

YRRJNAXBGOKZCB-AWEZNQCLSA-N

Isomeric SMILES

CC1=NN=C(S1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)N3CCOCC3

Canonical SMILES

CC1=NN=C(S1)NC(=O)C(CC2=CC=CC=C2)NC(=O)N3CCOCC3

Origin of Product

United States

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